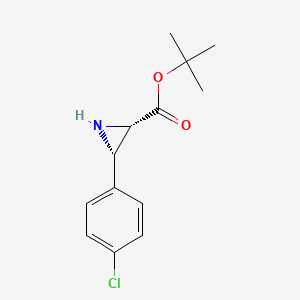

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Description

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring (aziridine) substituted with a tert-butyl carboxylate ester at position 2 and a 4-chlorophenyl group at position 3. Aziridines are highly strained heterocycles, making them valuable intermediates in organic synthesis, particularly in ring-opening reactions for constructing nitrogen-containing molecules.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHPPIKSCADHAL-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(4-chlorophenyl)glycidate with an amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate aziridine ring, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate can undergo oxidation reactions to form corresponding oxaziridines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed:

Oxidation: Oxaziridines

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 253.72 g/mol. The aziridine ring structure provides inherent strain, making it a reactive intermediate in organic synthesis. Its structure includes a tert-butyl group attached to the nitrogen atom and a 4-chlorophenyl group on the third carbon of the ring.

Organic Synthesis

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate serves as a valuable building block in organic synthesis. The aziridine ring can undergo various chemical transformations, including:

- Ring-opening reactions : The strained aziridine ring can react with nucleophiles, allowing for the formation of diverse functional groups.

- Substitution reactions : It can participate in nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity. Aziridines are known for their antimicrobial, anticancer, and antiviral properties. Research indicates that derivatives of this compound may serve as lead compounds in drug discovery.

Case Studies:

- In studies focusing on enzyme inhibition, aziridine derivatives have shown promising results against specific cancer cell lines, indicating potential therapeutic applications.

- The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological investigations.

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity allows it to be integrated into various chemical processes, enhancing product diversity and functionality.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate involves the reactivity of its aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the aziridine ring acts as an electrophile, reacting with nucleophiles to form new bonds and generate diverse products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Properties and Reactivity

The electronic and steric profiles of substituents on the aziridine ring significantly impact physical properties, chemical reactivity, and applications. Key analogs include:

Table 1: Substituent Comparison of Aziridine Derivatives

- Halogen Substituents (Cl, Br): Electron-withdrawing groups like chlorine and bromine increase the aziridine's electrophilicity, enhancing its susceptibility to nucleophilic ring-opening reactions.

- Methoxy Substituent (OCH₃) : The electron-donating methoxy group decreases ring strain and electrophilicity, which could reduce reactivity in nucleophilic attacks but improve stability under acidic conditions .

Purity and Availability

Commercial availability varies significantly:

- The 4-chlorophenyl derivative is discontinued, limiting its accessibility for research .

- The 4-bromophenyl and 3-bromophenyl analogs are available at 95% purity, making them practical alternatives for synthetic applications .

- The 4-methoxyphenyl variant remains available, though purity data are unspecified .

Biological Activity

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a synthetic organic compound characterized by its aziridine ring structure, which is notable for its inherent ring strain contributing to unique chemical properties. Its molecular formula is C₁₃H₁₆ClNO₂, with a molar mass of approximately 253.72 g/mol. The compound features a tert-butyl group attached to the nitrogen atom and a 4-chlorophenyl group on the third carbon of the aziridine ring, enhancing its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to the reactivity of its aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, making it an effective electrophile in various biological contexts. This property allows the compound to interact with proteins and nucleic acids, potentially leading to enzyme inhibition or modulation of cellular pathways .

Potential Applications

Research indicates that aziridine derivatives, including this compound, may exhibit various biological activities such as:

- Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on enzymes may inhibit their activity, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial.

- Antitumor Properties : Some studies suggest that aziridine derivatives can possess antitumor activities, although specific data on this compound is limited .

Comparative Analysis

The following table summarizes key characteristics and potential biological activities of this compound compared to other aziridine derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₆ClNO₂ | 253.72 | Enzyme inhibition, antitumor potential |

| trans-Tert-butyl 3-(4-trifluoromethylphenyl)aziridine-2-carboxylate | C₁₄H₁₆F₃NO₂ | 287.28 | Enhanced lipophilicity, metabolic stability |

| Other Aziridine Derivatives | Varies | Varies | Various activities based on substitution |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research provides insights into the broader category of aziridines. For example:

- Enzyme Interaction Studies : Research has shown that aziridines can act as potent inhibitors for specific enzymes involved in metabolic pathways. These studies highlight the importance of substituent groups in modulating binding affinity and specificity .

- Antitumor Activity : A study involving aziridine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA interaction and enzyme inhibition .

- Synthesis and Characterization : Various synthetic routes have been developed for aziridines, emphasizing the importance of substituent effects on reactivity and biological properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via cyclization of β-chloroamine intermediates or aziridine ring formation using tert-butyl esters. For example, in analogous aziridine syntheses, allyl-protected indole derivatives are reacted with tert-butoxycarbonyl (Boc) groups under mild basic conditions (e.g., NaH or K₂CO₃) to retain stereochemical integrity . Stereochemical purity is confirmed via H NMR coupling constants (e.g., for trans-isomers) and high-resolution mass spectrometry (HRMS) to validate molecular formulas (e.g., HRFABMS m/z 399.2276 [M+H]⁺ vs. calculated 399.2284) .

Q. How is the structural configuration of trans-tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For aziridine derivatives, SHELX software (e.g., SHELXL-97) refines crystallographic data to confirm bond lengths (e.g., C-N = 1.47 Å) and angles (e.g., C-N-C = 60°), consistent with strained aziridine rings . Complementary NMR data (e.g., carbonyl carbons at δ ~165 ppm) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹) further validate the ester and aziridine moieties .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester or aziridine ring. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may induce ring-opening reactions. Use anhydrous solvents (e.g., THF, DCM) for reactions, and monitor purity via TLC (silica gel, hexane/EtOAc eluent) .

Advanced Research Questions

Q. How does the electron-withdrawing 4-chlorophenyl group influence the reactivity of the aziridine ring in nucleophilic ring-opening reactions?

- Methodological Answer : The 4-chlorophenyl group increases ring strain and electrophilicity, facilitating nucleophilic attack at the less substituted aziridine carbon. For example, in analogous compounds, amines or thiols induce regioselective ring-opening at the C2 position (adjacent to the ester), confirmed by NMR or LC-MS tracking of intermediates . Computational studies (e.g., DFT at B3LYP/6-31G* level) can model transition states to predict regioselectivity .

Q. What strategies are effective for resolving enantiomers of this aziridine derivative, and how is enantiomeric excess (ee) quantified?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH mobile phase) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. For asymmetric synthesis, Evans’ oxazaborolidine catalysts or enzymatic resolution (e.g., lipase-mediated acyl transfer) achieve >90% ee, validated via chiral shift reagents in NMR or Mosher ester analysis .

Q. How do steric effects from the tert-butyl group impact crystallographic packing and solubility?

- Methodological Answer : The bulky tert-butyl group disrupts crystal packing, reducing melting points (e.g., oil form in analogues) and enhancing solubility in non-polar solvents (logP ~3.5). SC-XRD reveals intermolecular van der Waals interactions between tert-butyl and aromatic rings, influencing lattice parameters (e.g., unit cell volume >1000 ų) .

Q. What computational models predict the compound’s stability under varying pH conditions?

- Methodological Answer : Quantum mechanical calculations (e.g., QSPR models) simulate hydrolysis kinetics. At pH < 3, the tert-butyl ester undergoes acid-catalyzed cleavage (t₁/₂ ~2 h at 25°C), while the aziridine ring remains intact. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) model protonation states and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.